8-chloro-3-(4-ethylphenyl)-N-(3-methoxypropyl)thieno[3,2-c]quinoline-2-carboxamide
Description
This compound belongs to the thieno[3,2-c]quinoline class, characterized by a fused thiophene-quinoline scaffold. Key structural features include:
- 3-(4-Ethylphenyl) group: Introduces steric bulk and lipophilicity, which may influence interactions with hydrophobic protein pockets .
- N-(3-Methoxypropyl)carboxamide: The methoxy group contributes to solubility, while the propyl chain balances hydrophobicity and flexibility .
Thieno[3,2-c]quinolines are pharmacologically significant, with reported activities including kinase inhibition (e.g., CDK5/p25) and cytotoxicity against cancer cell lines (e.g., MCF-7) .
Properties
IUPAC Name |
8-chloro-3-(4-ethylphenyl)-N-(3-methoxypropyl)thieno[3,2-c]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O2S/c1-3-15-5-7-16(8-6-15)21-19-14-27-20-10-9-17(25)13-18(20)22(19)30-23(21)24(28)26-11-4-12-29-2/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGPGAXNUNVREW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC3=C4C=C(C=CC4=NC=C23)Cl)C(=O)NCCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Carboxamide Side Chain
Key Insight: Aminoalkyl chains (25i, 25k) enhance solubility but may reduce metabolic stability compared to alkoxy derivatives (target compound, CM907734). The methoxypropyl group in the target compound offers a compromise between hydrophilicity and stability .
Aryl Group Modifications at Position 3
Key Insight : The 4-ethylphenyl group in the target compound optimizes hydrophobic interactions without excessive steric hindrance, whereas fluorophenyl (CM907735) prioritizes electronic effects .
Core Scaffold Differences
Key Insight: The thieno[3,2-c]quinoline core in the target compound improves binding to kinases and cytotoxic targets compared to non-fused quinolines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
